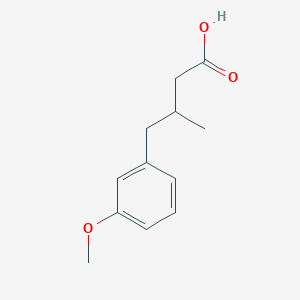

4-(3-Methoxyphenyl)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methoxyphenyl)-3-methylbutanoic acid, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that is currently being researched for its potential therapeutic applications. It was first developed by GTx, Inc. in the early 2000s as a treatment for muscle wasting and osteoporosis.

Mecanismo De Acción

Target of Action

The primary target of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is the GPR41 receptor . This receptor has a higher affinity for the compound than for 4-hydroxy-3-methoxycinnamic acid (HMCA), a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Mode of Action

The activation of the GPR41 receptor by 4-(3-Methoxyphenyl)-3-methylbutanoic acid plays a crucial role in its beneficial effects. This activation stimulates the lipid catabolism pathway , which is essential for the breakdown of lipids in the body.

Biochemical Pathways

The activation of the GPR41 receptor leads to the stimulation of the lipid catabolism pathway . This pathway is responsible for the breakdown of lipids in the body, which is essential for maintaining energy balance and preventing the accumulation of excess fats.

Pharmacokinetics

After oral administration of 4-(3-Methoxyphenyl)-3-methylbutanoic acid, it undergoes rapid metabolism and wide tissue distribution . The compound and its conjugates reach the maximum concentration in the bloodstream within 15 minutes . They are also detected in various organs 6 hours post-administration, indicating that the compound undergoes rapid conversion into conjugates . The organs with the highest concentration of the compound and its conjugates are the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs .

Result of Action

The activation of the GPR41 receptor by 4-(3-Methoxyphenyl)-3-methylbutanoic acid leads to the stimulation of the lipid catabolism pathway . This results in the breakdown of lipids in the body, which can lead to anti-obesity effects and improvement of hepatic steatosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-(3-Methoxyphenyl)-3-methylbutanoic acid in lab experiments is its high selectivity for androgen receptors, which allows for more targeted research. However, it is important to note that SARMs like 4-(3-Methoxyphenyl)-3-methylbutanoic acid are not yet approved for human use and may have potential long-term health risks.

Direcciones Futuras

There are several potential future directions for research on 4-(3-Methoxyphenyl)-3-methylbutanoic acid and other SARMs. One area of interest is their potential use in treating age-related muscle and bone loss. Another potential application is in the treatment of muscle wasting in patients with chronic diseases, such as cancer and HIV/AIDS. Further research is also needed to better understand the long-term safety and efficacy of SARMs in human use.

Métodos De Síntesis

The synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid involves several chemical reactions, including the condensation of 4-methoxyphenylacetic acid and isobutyraldehyde, followed by reduction and cyclization. This process yields the final product, 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

Aplicaciones Científicas De Investigación

4-(3-Methoxyphenyl)-3-methylbutanoic acid has been studied extensively for its potential use in treating muscle wasting and osteoporosis. It has also shown promise in improving bone density and reducing the risk of fractures in postmenopausal women. In addition, it has been investigated for its potential use in treating other conditions, such as cancer cachexia and benign prostatic hyperplasia.

Propiedades

IUPAC Name |

4-(3-methoxyphenyl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(7-12(13)14)6-10-4-3-5-11(8-10)15-2/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVBTYAWKKAEOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenyl)-3-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2792863.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)

![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)

![2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide](/img/structure/B2792867.png)

![Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2792868.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2792869.png)

![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2792871.png)

![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2792879.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)